

Application Notes and Protocols for AM103 Assay: Measuring FLAP Inhibition

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For Researchers, Scientists, and Drug Development Professionals

Introduction

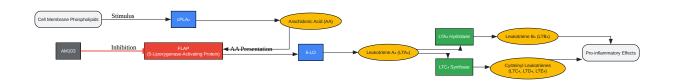
Leukotrienes are potent pro-inflammatory lipid mediators derived from the arachidonic acid cascade and are implicated in the pathophysiology of various inflammatory diseases, including asthma, allergic rhinitis, and cardiovascular diseases.[1][2] The synthesis of leukotrienes is initiated by the enzyme 5-lipoxygenase (5-LO) and requires the presence of the 5-lipoxygenase-activating protein (FLAP). FLAP functions as a crucial transfer protein that presents arachidonic acid to 5-LO, making it a key upstream target for inhibiting the production of all leukotrienes (both leukotriene B4 and the cysteinyl leukotrienes).[1][2]

AM103 is a novel and selective inhibitor of FLAP.[3] By binding to FLAP, **AM103** effectively blocks the synthesis of pro-inflammatory leukotrienes.[4] The **AM103** assay is a robust method for quantifying the inhibitory activity of compounds like **AM103** on FLAP. This is typically achieved through a human whole blood assay that measures the inhibition of leukotriene B4 (LTB4) production following stimulation with a calcium ionophore, such as A23187.[5][6][7] This document provides detailed application notes and protocols for performing the **AM103** assay.

Signaling Pathway of FLAP in Leukotriene Synthesis



The following diagram illustrates the central role of FLAP in the arachidonic acid cascade leading to the production of leukotrienes. **AM103** acts by inhibiting FLAP, thereby preventing the subsequent synthesis of LTA4 and its downstream products, LTB4 and cysteinyl leukotrienes.



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Caption: FLAP's role in the leukotriene synthesis pathway and the inhibitory action of AM103.

Data Presentation: AM103 Inhibition of LTB4 Production

The following table summarizes representative data from a dose-response study of **AM103** in a human whole blood LTB4 inhibition assay. The data illustrates the concentration-dependent inhibition of LTB4 production following stimulation with the calcium ionophore A23187.



AM103 Concentration (nM)	LTB4 Production (ng/mL)	Percent Inhibition (%)
0 (Vehicle Control)	15.2	0
10	12.9	15.1
30	10.5	30.9
100	7.8	48.7
300	4.1	73.0
1000	1.9	87.5
3000	0.8	94.7

Note: The data presented in this table is representative and intended for illustrative purposes. Actual results may vary depending on experimental conditions and donor variability. The IC50 for **AM103** in a human whole blood LTB4 inhibition assay is approximately 100-350 nM.[3]

Experimental Protocols

Key Experiment: Human Whole Blood Assay for LTB4 Inhibition

This protocol describes the methodology for determining the potency of a FLAP inhibitor, such as **AM103**, by measuring its effect on LTB4 production in human whole blood stimulated with a calcium ionophore.

Materials:

- Freshly drawn human whole blood collected in heparin-containing tubes.
- AM103 or other test compounds.
- Dimethyl sulfoxide (DMSO) for compound dilution.
- Calcium Ionophore A23187 (from Streptomyces chartreusensis).
- Phosphate Buffered Saline (PBS).



- · Methanol (ice-cold).
- LTB4 ELISA kit or reagents for LC-MS/MS analysis.
- Centrifuge.
- Incubator (37°C).
- Vortex mixer.
- Pipettes and sterile tips.

Procedure:

- · Compound Preparation:
 - Prepare a stock solution of AM103 in DMSO.
 - Perform serial dilutions of the AM103 stock solution in DMSO to achieve the desired final concentrations for the assay. The final DMSO concentration in the assay should be kept constant and low (e.g., ≤ 0.5%) to avoid affecting cell viability.
- Blood Incubation with Inhibitor:
 - Dispense aliquots of fresh human whole blood into microcentrifuge tubes.
 - Add the diluted AM103 or vehicle (DMSO) to the blood samples.
 - Gently mix and pre-incubate the samples for a specified time (e.g., 15-30 minutes) at 37°C.
- Stimulation of LTB4 Production:
 - Prepare a working solution of Calcium Ionophore A23187 in a suitable solvent (e.g., DMSO or ethanol) and then dilute it in PBS.
 - $\circ~$ Add the A23187 solution to the blood samples to a final concentration that elicits a robust LTB4 response (e.g., 10-50 $\mu\text{M}).[6][7]$



- Include a non-stimulated control (add vehicle instead of A23187).
- Incubate the samples for a defined period (e.g., 15-30 minutes) at 37°C with gentle agitation.[6]
- Termination of Reaction and Sample Preparation:
 - Stop the reaction by adding ice-cold methanol to precipitate proteins and extract the lipids.
 - Vortex the samples vigorously.
 - Centrifuge the samples at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the
 precipitated proteins and cellular debris.
 - Carefully collect the supernatant containing the extracted LTB4.

Quantification of LTB4:

- The concentration of LTB4 in the supernatant can be determined using a commercially available LTB4 ELISA kit according to the manufacturer's instructions or by a validated LC-MS/MS method.
- Prepare a standard curve using known concentrations of LTB4 to accurately quantify the amount in the samples.

Data Analysis:

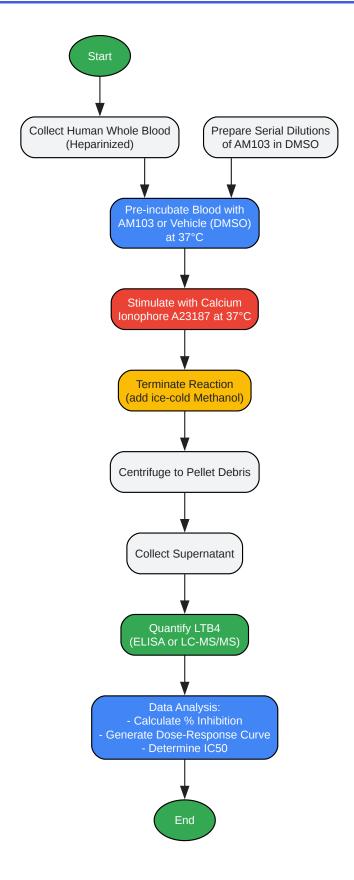
- Calculate the concentration of LTB4 in each sample from the standard curve.
- Determine the percent inhibition of LTB4 production for each concentration of AM103 using the following formula: % Inhibition = [1 (LTB4 with inhibitor / LTB4 with vehicle)] x
 100
- Plot the percent inhibition against the logarithm of the AM103 concentration to generate a dose-response curve.
- Calculate the IC50 value (the concentration of inhibitor that causes 50% inhibition of LTB4 production) from the dose-response curve using a suitable software package.



Experimental Workflow

The following diagram outlines the key steps in the experimental workflow for the **AM103** human whole blood LTB4 inhibition assay.





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Caption: Workflow for the Human Whole Blood LTB4 Inhibition Assay.



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